molecular formula C9H8BrNO B039930 3-(4-Bromophenoxy)propanenitrile CAS No. 118449-57-3

3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930
CAS No.: 118449-57-3
M. Wt: 226.07 g/mol
InChI Key: JXVPKJBXTXXLPN-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)propanenitrile is an organic compound with the molecular formula C9H8BrNO It is characterized by a bromophenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propanenitrile typically involves the reaction of 4-bromophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenoxy)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Nucleophilic Substitution: Various substituted phenoxypropanenitriles.

    Reduction: 3-(4-Bromophenoxy)propanamine.

    Oxidation: 3-(4-Bromophenoxy)propanoic acid.

Scientific Research Applications

3-(4-Bromophenoxy)propanenitrile is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing molecular pathways.

Comparison with Similar Compounds

  • 3-(4-Chlorophenoxy)propanenitrile
  • 3-(4-Fluorophenoxy)propanenitrile
  • 3-(4-Methylphenoxy)propanenitrile

Comparison: 3-(4-Bromophenoxy)propanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electron-withdrawing capability can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

3-(4-bromophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPKJBXTXXLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427274
Record name 3-(4-bromophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118449-57-3
Record name 3-(4-bromophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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